
5-Chloro-6-(difluoromethoxy)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(difluoromethoxy)nicotinic acid is a chemical compound with the molecular formula C7H4ClF2NO3 It is a derivative of nicotinic acid, featuring a chlorine atom and a difluoromethoxy group attached to the nicotinic acid core
Métodos De Preparación
The synthesis of 5-Chloro-6-(difluoromethoxy)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of a nicotinic acid derivative followed by the introduction of the difluoromethoxy group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
5-Chloro-6-(difluoromethoxy)nicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Chloro-6-(difluoromethoxy)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-(difluoromethoxy)nicotinic acid involves its interaction with specific molecular targets. The presence of the chlorine and difluoromethoxy groups can influence its binding affinity and activity. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparación Con Compuestos Similares
5-Chloro-6-(difluoromethoxy)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
2,6-Dichloro-5-fluoronicotinic acid: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
5-Bromo-6-(difluoromethoxy)nicotinic acid: The bromine atom can alter the reactivity and applications compared to the chlorine derivative.
Propiedades
Fórmula molecular |
C7H4ClF2NO3 |
|---|---|
Peso molecular |
223.56 g/mol |
Nombre IUPAC |
5-chloro-6-(difluoromethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4ClF2NO3/c8-4-1-3(6(12)13)2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13) |
Clave InChI |
CNBGKYAQRPORAN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)OC(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


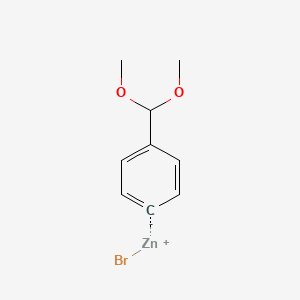
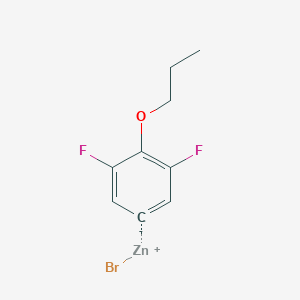
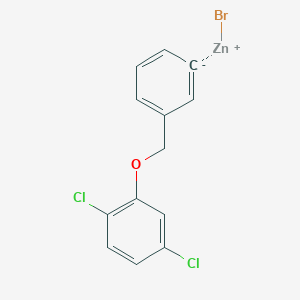
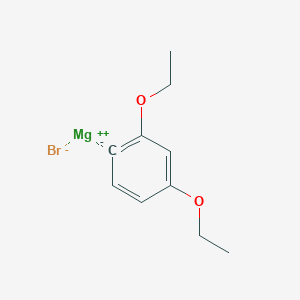



![5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B14892521.png)


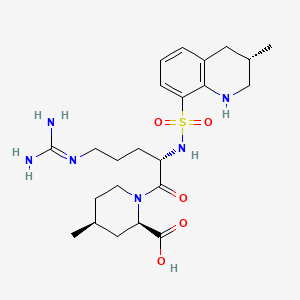
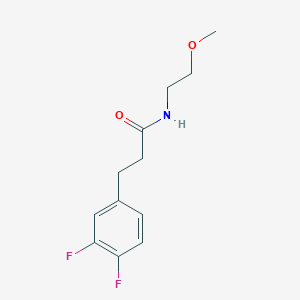

![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
